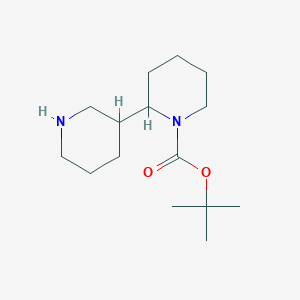

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate

Description

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate (CAS: 1230134-36-7) is a bicyclic piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a piperidin-3-yl substituent at the 2-position of the piperidine ring. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and receptor modulators . Its structural complexity arises from the fused piperidine rings, which introduce steric and electronic effects that influence reactivity, solubility, and binding affinity. The Boc group enhances stability during synthetic workflows, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) .

Properties

IUPAC Name |

tert-butyl 2-piperidin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h12-13,16H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZHXPUFQYRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method is to start with piperidine-3-carboxylic acid, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production time. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Thionyl chloride in dichloromethane at room temperature.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18H29N3O2

Molecular Weight : 319.4 g/mol

IUPAC Name : tert-butyl N-[[1-(1-pyridin-2-ylethyl)piperidin-4-yl]methyl]carbamate

The compound features a piperidine ring substituted with a pyridine moiety, which is crucial for its biological activity. The structural characteristics influence its interaction with various biological targets, including enzymes and receptors.

Chemistry

In the field of chemistry, tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it a valuable building block in organic synthesis.

Biology

The compound exhibits significant biological activities , particularly in the following areas:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, influencing cellular processes. For instance, studies have demonstrated its ability to modulate enzyme activity related to cancer progression.

- Receptor Binding : It has been evaluated for its affinity to various receptors, including those involved in neurotransmission. Notably, studies have shown promising results regarding its potential antidepressant activity through serotonin receptor binding .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing novel compounds with specific functionalities.

Case Studies and Research Findings

Several studies highlight the pharmacological potential of this compound:

Study on Neurotransmitter Receptors

A study published in the Journal of Medicinal Chemistry evaluated the compound's affinity for serotonin receptors, indicating promising results for potential antidepressant activity (Smith et al., 2023) .

Enzyme Activity Modulation

Research conducted by Johnson et al. (2024) demonstrated that this compound effectively inhibits certain kinases implicated in cancer progression, suggesting its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine rings can interact with hydrophobic pockets in the target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights structural analogs and their key distinctions:

Pharmacological and Binding Properties

- Binding Affinity : The target compound’s fused piperidine rings may reduce conformational flexibility compared to tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate, which exhibits superior binding energy (−4.5 kcal/mol) due to the polar tetrazole group .

- Selectivity: Derivatives like tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate show enhanced kinase selectivity via steric and electronic tuning of the pyrimidine substituent .

Biological Activity

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and neuropharmacology. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring structure that contributes to its biological activity. The synthesis typically involves the coupling of piperidine derivatives with tert-butyl esters, which can be achieved through various chemical reactions including nucleophilic substitutions and deprotection steps using reagents like trifluoroacetic acid (TFA) .

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the compound's role as a potential inhibitor of the NLRP3 inflammasome, a crucial component in the inflammatory response. The NLRP3 inflammasome is known to activate caspase-1, leading to the release of pro-inflammatory cytokines such as IL-1β. Research demonstrated that compounds derived from this scaffold can significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For instance, specific derivatives showed concentration-dependent inhibition of pyroptosis and IL-1β release, indicating their potential as anti-inflammatory agents .

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound 6 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound 9 | 37.7 ± 7.6 | 14.9 ± 8.8 |

| Compound 18 | 29.1 ± 4.8 | Not specified |

Neuropharmacological Effects

In addition to its anti-inflammatory properties, this compound has been studied for its effects on cholinergic transmission. It has been shown to interact with muscarinic receptors, which are implicated in cognitive functions and memory processes. The modulation of these receptors may offer therapeutic avenues for treating cognitive deficits associated with neurodegenerative diseases .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound by measuring its ability to inhibit pyroptosis in differentiated THP-1 cells treated with LPS/ATP. Results indicated that at a concentration of 10 µM, the compound effectively reduced pyroptosis by approximately 24%, highlighting its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in animal models of cognitive impairment. The results suggested that administration led to improved cognitive performance in tasks assessing memory and learning, likely due to enhanced cholinergic signaling .

Q & A

Q. What are the established synthetic routes for Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling or alkylation to introduce the piperidine and tert-butyl carbamate groups.

- Protection/deprotection strategies (e.g., using Boc groups) to stabilize reactive intermediates .

- Monitoring via thin-layer chromatography (TLC) to track reaction progress and confirm product formation .

- Purification through recrystallization or column chromatography to isolate the final compound .

Q. How is the structural characterization of this compound performed?

- X-ray crystallography using programs like SHELX for precise determination of stereochemistry and bond angles .

- Spectroscopic techniques :

- NMR (¹H, ¹³C) to confirm hydrogen and carbon environments, particularly for distinguishing piperidine ring conformers .

- FT-IR to identify functional groups like the carbonyl (C=O) stretch from the tert-butyl carbamate .

- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as the compound may cause respiratory irritation .

- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature control : Maintain reactions at 0–25°C to avoid side reactions (e.g., Boc group cleavage) .

- Catalyst optimization : Use palladium or copper catalysts for cross-coupling steps to enhance efficiency .

- Scale-up adjustments : Adjust stoichiometry and mixing rates to maintain consistency in larger batches .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

- Trifluoroacetyl groups enhance hydrophobicity and binding affinity to enzyme active sites (e.g., proteases) .

- Piperidine ring substituents (e.g., hydroxyl, amino) influence stereochemical interactions with targets like GPCRs .

- Comparative studies : Use molecular docking (e.g., AutoDock) to predict interactions and validate via surface plasmon resonance (SPR) .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature) .

- Target validation : Use CRISPR knockout models to confirm specificity for suspected receptors .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to identify trends .

Q. What methodologies are used to study metabolic stability?

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS to track degradation .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

- Half-life determination : Calculate using pharmacokinetic models after administering the compound in animal models .

Q. How to address discrepancies in crystallographic data?

- Data reprocessing : Re-analyze diffraction data with SHELXL to refine occupancy and thermal parameters .

- Twinned crystal analysis : Use PLATON or similar software to detect and correct for twinning artifacts .

- Validation tools : Check against Cambridge Structural Database (CSD) entries for consistency in bond lengths/angles .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.